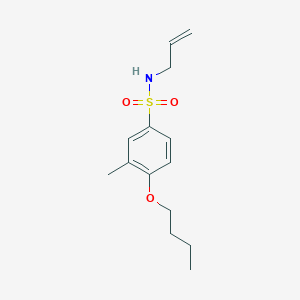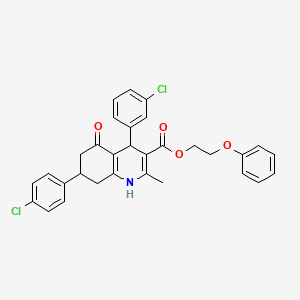![molecular formula C15H12ClN3O4S B5015129 2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5015129.png)
2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide, commonly known as N-(4-chlorophenoxy)-2-nitrobenzamide (CNB), is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. CNB is a member of the benzamide family of compounds and is structurally similar to other benzamide derivatives that have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance, and acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter levels, and alteration of cellular signaling pathways. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide in scientific research is its ability to selectively inhibit the activity of specific enzymes and receptors, making it a valuable tool for studying various biological processes. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are many potential future directions for research on 2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide and its derivatives. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another area of interest is the use of this compound as a tool for studying the role of specific enzymes and receptors in various biological processes. Additionally, the development of more efficient and cost-effective synthesis methods for this compound and its derivatives could lead to increased availability and wider use in scientific research.
合成方法
2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide can be synthesized by reacting 4-chlorophenol with 2-nitrobenzoyl chloride in the presence of a base, followed by reaction with thioacetamide. The resulting compound is then purified by recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase, and has been investigated for its potential use as a therapeutic agent in the treatment of various diseases.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S/c16-10-5-7-11(8-6-10)23-9-14(20)18-15(24)17-12-3-1-2-4-13(12)19(21)22/h1-8H,9H2,(H2,17,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBPZDVSJCSMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5015047.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5015069.png)


![ethyl 3-[4-(benzoylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5015090.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5015098.png)
![N-(2,3-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5015100.png)
![5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5015112.png)
![10-bromo-3-(methylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5015115.png)

![1-benzyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5015136.png)

![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5015160.png)
![N'-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5015167.png)